molecular formula C17H11FN2O2 B11266267 2-(4-fluorophenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one

2-(4-fluorophenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one

Cat. No.: B11266267
M. Wt: 294.28 g/mol
InChI Key: TXUUFXZXZDKDIO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that combines a chromene and pyrazole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with 6-methyl-2H-chromene-3-carboxylic acid hydrazide under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in ethanol as a solvent, with the addition of a catalytic amount of acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, its interaction with DNA and proteins can contribute to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs . This makes it a more promising candidate for drug development and other applications.

Properties

Molecular Formula

C17H11FN2O2

Molecular Weight

294.28 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-methylchromeno[2,3-c]pyrazol-3-one

InChI

InChI=1S/C17H11FN2O2/c1-10-2-7-15-11(8-10)9-14-16(22-15)19-20(17(14)21)13-5-3-12(18)4-6-13/h2-9H,1H3

InChI Key

TXUUFXZXZDKDIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=NN(C(=O)C3=C2)C4=CC=C(C=C4)F

Origin of Product

United States

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